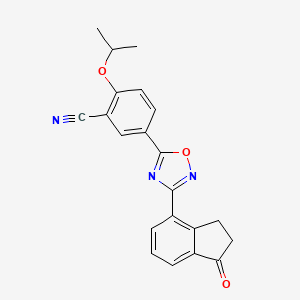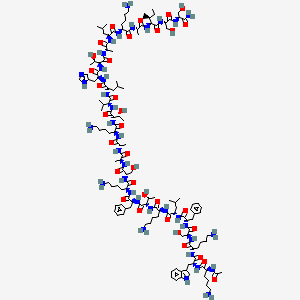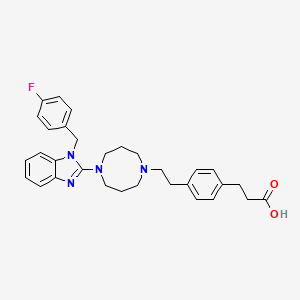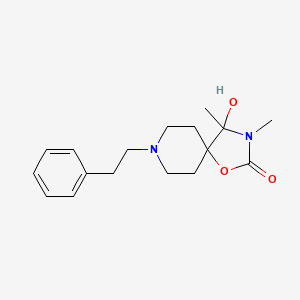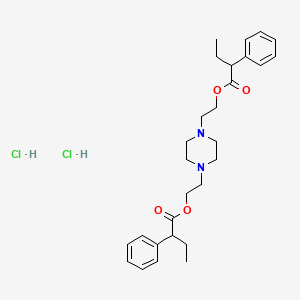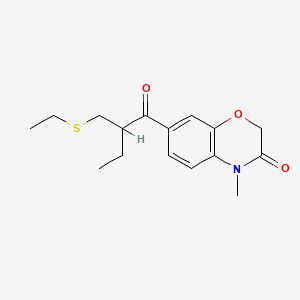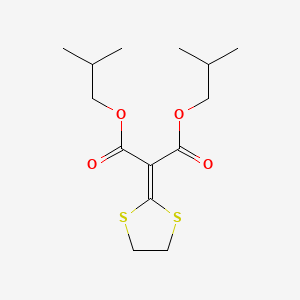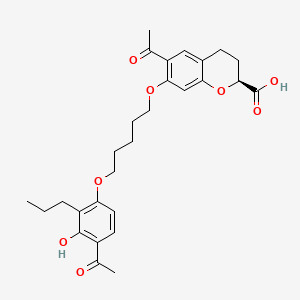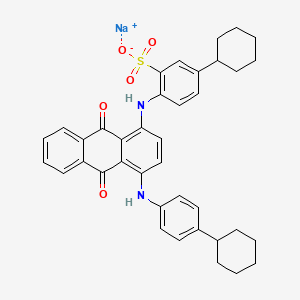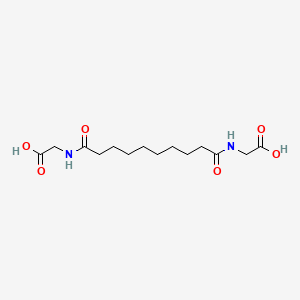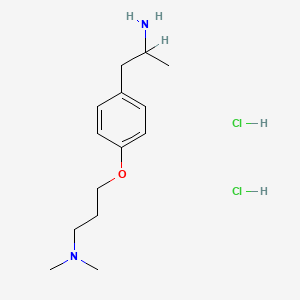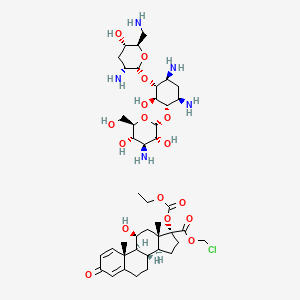
Loteprednol etabonate/tobramycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loteprednol etabonate/tobramycin is a fixed-dose combination medication used primarily for the treatment of ocular inflammatory conditions. Loteprednol etabonate is a corticosteroid designed to maintain potent anti-inflammatory activity while minimizing the risk of undesirable side effects such as elevated intraocular pressure and cataract formation . Tobramycin is a broad-spectrum aminoglycoside antibiotic that is effective against a wide range of bacterial infections . This combination is commonly used in the form of eye drops to treat conditions like blepharokeratoconjunctivitis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of loteprednol etabonate involves several steps, including the protection of functional groups, selective oxidation, and esterification. One method involves the use of tetrahydrofuran as a solvent, potassium carbonate as a base, and 1-iodo-2-nitrobenzene as a reagent under reflux conditions . The reaction is carried out under nitrogen protection to yield the desired product with high purity and yield .
Industrial Production Methods: Industrial production of loteprednol etabonate/tobramycin ophthalmic suspension involves stringent quality control measures to ensure the consistency and safety of the final product. The process includes the preparation of the active pharmaceutical ingredients, their combination in specific ratios, and the formulation of the suspension with appropriate excipients . Bioequivalence studies are conducted to ensure the product meets regulatory standards .
化学反応の分析
Types of Reactions: Loteprednol etabonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and formulation .
Common Reagents and Conditions: Common reagents used in the synthesis of loteprednol etabonate include potassium carbonate, tetrahydrofuran, and 1-iodo-2-nitrobenzene . The reactions are typically carried out under reflux conditions with nitrogen protection to ensure high yield and purity .
Major Products Formed: The major product formed from these reactions is loteprednol etabonate, which is then combined with tobramycin to form the final ophthalmic suspension .
科学的研究の応用
Loteprednol etabonate/tobramycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat ocular inflammatory conditions such as blepharokeratoconjunctivitis, allergic conjunctivitis, and post-operative inflammation . In biology, it is used to study the mechanisms of inflammation and bacterial infections . In chemistry, it serves as a model compound for studying the synthesis and formulation of corticosteroid-antibiotic combinations .
作用機序
Loteprednol etabonate exerts its anti-inflammatory effects by interacting with specific intracellular receptors to inhibit the production of inflammatory mediators such as prostaglandins . Tobramycin works by binding to bacterial ribosomes, thereby inhibiting protein synthesis and preventing bacterial growth . The combination of these two compounds provides a synergistic effect, effectively reducing inflammation and controlling bacterial infections .
類似化合物との比較
Loteprednol etabonate/tobramycin is often compared with other corticosteroid-antibiotic combinations such as dexamethasone/tobramycin. While both combinations are effective in treating ocular inflammatory conditions, this compound has a lower propensity to cause elevated intraocular pressure, making it a safer option for long-term use . Other similar compounds include prednisolone/tobramycin and fluorometholone/tobramycin, but this compound is preferred due to its favorable safety profile .
特性
CAS番号 |
863983-05-5 |
|---|---|
分子式 |
C42H68ClN5O16 |
分子量 |
934.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H31ClO7.C18H37N5O9/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3;5-18,24-28H,1-4,19-23H2/t16-,17-,18-,19+,22-,23-,24-;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m00/s1 |
InChIキー |
JOTNXPXOZZACQR-MDJKOFFZSA-N |
異性体SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
正規SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


